Dimethyl piperidine-4,4-dicarboxylate;hydrochloride
Description
Dimethyl piperidine-4,4-dicarboxylate hydrochloride is a piperidine derivative featuring two methyl ester groups at the 4,4-positions and a hydrochloride salt. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. Its piperidine backbone provides conformational rigidity, while the ester groups enhance solubility and reactivity for further functionalization .
Properties
IUPAC Name |
dimethyl piperidine-4,4-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-7(11)9(8(12)14-2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASRHRJYRMMRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl piperidine-4,4-dicarboxylate;hydrochloride typically involves the reaction of piperidine derivatives with dimethyl carbonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl piperidine-4,4-dicarboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Organic Synthesis
Dimethyl piperidine-4,4-dicarboxylate; hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules used in pharmaceuticals and agrochemicals. Its dual carboxylate groups allow for versatile reactions, making it suitable for creating diverse chemical entities.
Biochemical Research
In biochemical research, this compound is utilized as a reagent in various assays. Its ability to interact with specific molecular targets makes it valuable for studying biological systems. For example, it may modulate neurotransmitter receptors in the central nervous system, influencing physiological responses. Such interactions are critical for understanding drug mechanisms and developing new therapeutic agents.
Industrial Applications
Dimethyl piperidine-4,4-dicarboxylate; hydrochloride is also used in the production of specialty chemicals. Its role as a precursor for agrochemicals highlights its importance in agricultural applications, where it contributes to the synthesis of pesticides and herbicides.
Case Studies and Research Findings
Several studies have documented the applications of dimethyl piperidine-4,4-dicarboxylate; hydrochloride across different fields:
- Pharmaceutical Development : Research indicates that derivatives of this compound exhibit potential as inhibitors for specific biological targets, including enzymes involved in cancer progression . The structural properties of dimethyl piperidine-4,4-dicarboxylate; hydrochloride facilitate modifications that enhance biological activity.
- Neuropharmacology : Investigations into its effects on neurotransmitter systems have shown promise for developing treatments for neurological disorders. The compound's ability to influence receptor activity suggests potential therapeutic applications.
- Agricultural Chemistry : Its use in synthesizing agrochemicals has been explored extensively, leading to the development of more effective pesticides that minimize environmental impact while maximizing agricultural yield.
Mechanism of Action
The mechanism of action of Dimethyl piperidine-4,4-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of piperidine, it may interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Dimethyl Pyridine-2,4-dicarboxylate Hydrochloride
- Structural Differences : Replaces the piperidine ring with a pyridine ring, introducing aromaticity and altering electronic properties.
- Synthesis : Prepared from pyridine-2,4-dicarboxylic acid via esterification, yielding 99% product (CAS-RN 499-80-9) .
- Applications : Used as an intermediate in selective GLUT1 inhibitor development.
- Key Data: Property Dimethyl Piperidine-4,4-dicarboxylate Hydrochloride Dimethyl Pyridine-2,4-dicarboxylate Hydrochloride Molecular Weight (g/mol) Not explicitly provided 181.0 (free base) Functional Groups Piperidine ring, esters, HCl salt Pyridine ring, esters, HCl salt Bioactivity Potential enzyme inhibition GLUT1 inhibition
Nicardipine Related Compound D (Bis{2-[benzyl(methyl)amino]ethyl} 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Dihydrochloride)
- Structural Differences : Contains a 1,4-dihydropyridine ring with nitro and benzyl substituents, differing in redox sensitivity compared to piperidine.
- Applications : Used as a reference standard in pharmaceutical quality control .
- Key Contrast : The dihydropyridine core is critical for calcium channel blocking activity, unlike the piperidine derivative, which lacks this therapeutic mechanism .
Dimethyl 4-(Chloromethyl)pyridine-2,6-dicarboxylate
- Structural Differences : Pyridine ring with a chloromethyl group, enhancing electrophilicity for nucleophilic substitution reactions.
- Synthesis : Derived from 4-(hydroxymethyl)pyridine-2,6-dicarboxylate using sulfuryl dichloride under nitrogen .
- Reactivity : The chloromethyl group enables further functionalization (e.g., alkylation), a feature absent in the piperidine analog .
Piperidine-4,4-dicarbonitrile Hydrochloride
- Functional Group Variance : Replaces ester groups with nitriles, increasing hydrophobicity and altering hydrogen-bonding capacity.
- Applications : Explored in medicinal chemistry for nitrile-mediated target binding .
- Key Data: Property Dimethyl Piperidine-4,4-dicarboxylate Hydrochloride Piperidine-4,4-dicarbonitrile Hydrochloride Functional Groups Esters, HCl salt Nitriles, HCl salt Solubility Higher aqueous solubility Lower due to nitrile groups Synthetic Utility Ester hydrolysis/transesterification Cyano participation in click chemistry
4-Piperidone Monohydrate Hydrochloride
- Structural Differences : Features a ketone group at the 4-position instead of esters, reducing steric hindrance.
- Applications : Used in the synthesis of antipsychotic drugs via reductive amination .
Biological Activity
Dimethyl piperidine-4,4-dicarboxylate; hydrochloride (DMPDC) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological relevance.
DMPDC is a derivative of piperidine with the molecular formula . The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biochemical applications. Its structure includes two carboxylate groups which may influence its interaction with biological targets.
The biological activity of DMPDC is primarily linked to its interaction with neurotransmitter receptors and enzymes. As a piperidine derivative, it may modulate the activity of various neurotransmitter systems, particularly in the central nervous system. The compound's ability to bind to specific molecular targets suggests potential roles in therapeutic applications, such as:
- Neurotransmitter modulation : DMPDC may affect neurotransmitter levels, influencing mood and cognition.
- Enzyme inhibition : It has been noted for potential inhibitory effects on certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that DMPDC exhibits antimicrobial properties. A study highlighted that certain piperidine derivatives, including DMPDC, showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity (MIC) | Target Organisms |
|---|---|---|
| DMPDC | 64 µg/mL | E. coli |
| DMPDC | 60 µg/mL | S. epidermidis |
Anticancer Properties
DMPDC has been investigated for its potential anticancer activity. In vitro studies have shown that compounds similar to DMPDC can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The IC50 values for these compounds suggest moderate efficacy compared to established chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| U-937 | 48.37 | Doxorubicin |
Case Studies
- Antiproliferative Effects : A study examined the antiproliferative effects of DMPDC on various cancer cell lines, revealing dose-dependent responses that indicate potential therapeutic applications in oncology .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of DMPDC in models of neurodegeneration, suggesting that it may help mitigate neuronal damage through its action on neurotransmitter systems .
- Inhibition of Pathogen Growth : Research into the inhibitory effects of DMPDC on pathogens indicated promising results against Trypanosoma brucei, suggesting its potential use as a lead compound in developing treatments for diseases like sleeping sickness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
